5-噻唑羧酸,2-乙基-

描述

Synthesis Analysis

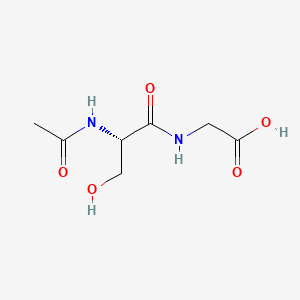

The synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound closely related to 5-thiazolecarboxylic acid, 2-ethyl-, involves crystallization in the monoclinic crystal system. The structure optimization and density functional theory (DFT) calculations highlight the molecule's energy frameworks and electrostatic potential, indicating the sites for electrophilic attack around the oxygen atom (Akhileshwari et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate showcases hydrogen-bonded dimer formations, indicative of the compound's potential for forming stable molecular assemblies and interactions within crystal structures (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

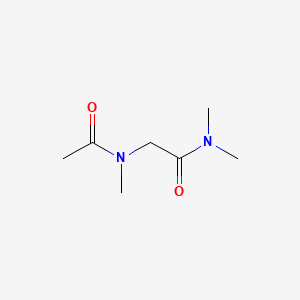

The reactivity of thiazole derivatives is demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the compound's versatility in forming a variety of structurally diverse derivatives through reactions with different electrophilic reagents (Mohamed, 2021).

Physical Properties Analysis

The physical properties, including crystallization and molecular packing modes, are crucial for understanding the stability and solubility of these compounds. These aspects can be explored through Hirshfeld surface analysis and 3D energy frameworks, providing insights into intermolecular interactions within crystals (Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, are characterized by spectroscopic and crystallographic methods. These studies reveal the compound's molecular geometry, vibrational assignments, and chemical shifts, providing comprehensive information on its reactivity and interaction potential (Haroon et al., 2018).

科学研究应用

生物活性化合物的合成:

- 5-噻唑甲酸乙酯作为合成各种生物活性化合物的原料或中间体。例如,它用于创建具有潜在抗菌和抗真菌特性的衍生物 (Shirai 等人,2013 年),(Gomha & Khalil,2012 年)。

- 噻唑化合物,包括衍生自 5-噻唑甲酸乙酯的化合物,在抗癌研究中显示出前景,其中一些对乳腺癌细胞 MCF7 表现出活性 (Sonar 等人,2020 年)。

药物中间体的开发:

- 5-噻唑甲酸乙酯及其衍生物是合成药物化合物(例如对 SARS-CoV-2 等疾病具有抗病毒潜力的化合物)的关键中间体 (Nagarajappa 等人,2022 年)。

- 这些化合物可以转化为各种重要的药物中间体,如 5-羟甲基噻唑,它们在不同的药物制剂中具有应用 (谭斌,2004 年)。

材料科学和缓蚀:

- 5-噻唑甲酸乙酯的衍生物已被研究其作为缓蚀剂的潜力,这在材料科学和工程中至关重要 (Rafiquee 等人,2007 年)。

合成化学进展:

- 5-噻唑甲酸乙酯及其衍生物的合成在推进合成化学技术方面发挥着重要作用,包括超声促进合成和热介导过程等新方法 (Baker & Williams,2003 年),(Boy & Guernon,2005 年)。

杂环化学探索:

- 5-噻唑甲酸乙酯和相关化合物促进了杂环化学的探索,提供了对分子结构、晶体学和分子间相互作用的见解 (Akhileshwari 等人,2021 年)。

化妆品和洗涤剂行业应用:

- 一些使用 5-噻唑甲酸乙酯合成的噻唑衍生物由于其抗菌和抗真菌特性,显示出作为化妆品和洗涤剂中防腐剂的潜力 (Shirai 等人,2013 年)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .

属性

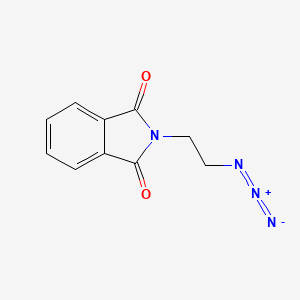

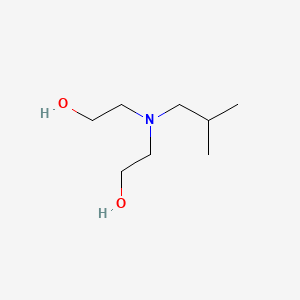

IUPAC Name |

2-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZHUDNXRHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184735 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolecarboxylic acid, 2-ethyl- | |

CAS RN |

30709-68-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

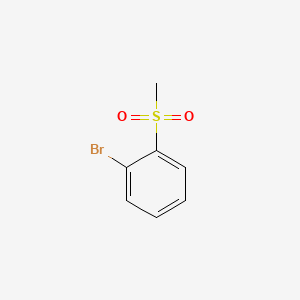

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

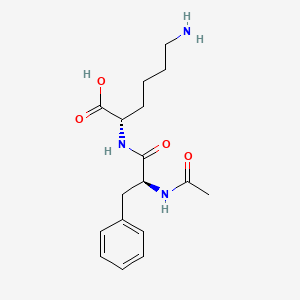

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)